1-Aminocyclobutanecarboxylic acid hydrochloride

Vue d'ensemble

Description

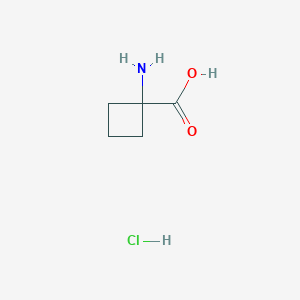

1-Aminocyclobutanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C5H10ClNO2. It is a white to almost white crystalline powder that is soluble in water. This compound is known for its stability and is widely used in organic synthesis and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Aminocyclobutanecarboxylic acid hydrochloride is typically synthesized through a two-step process:

Cyclobutanone Reaction: Cyclobutanone reacts with ammonium formate under heated conditions to form 1-aminocyclobutanecarboxylic acid ester.

Hydrochloric Acid Reaction: The ester is then reacted with hydrochloric acid to produce this compound.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) undergoes substitution reactions under controlled conditions:

- Boc protection is critical for peptide synthesis, enabling selective amino group modification without ring strain alleviation .

- Benzyloxy derivatives demonstrate enhanced solubility in organic solvents, facilitating downstream coupling reactions .

Oxidation and Reduction

The cyclobutane ring and carboxylic acid group participate in redox transformations:

| Reaction Type | Reagents | Products | Applications |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O/NaOH | Cyclobutane-1,1-dicarboxylic acid | NMDA receptor antagonist synthesis |

| Reduction | LiAlH₄, THF | 1-Aminocyclobutylmethanol hydrochloride | Intermediate for anticonvulsants |

- Oxidation with KMnO₄ selectively targets the α-carbon, forming dicarboxylic acid derivatives used in neurological drug candidates .

- Reduction to the alcohol intermediate enables further functionalization for anticonvulsant agents (e.g., LiAlH₄-mediated conversion) .

Cycloaddition Reactions

The strained cyclobutane ring participates in [2+2] cycloadditions:

| Method | Conditions | Outcome | Efficiency |

|---|---|---|---|

| Thermal [2+2] | 140°C, toluene, 24h | Cyclobutane serine analogues | 30–45% |

| Photocatalyzed [2+2] | Ru(bpy)₃Cl₂, blue LED, CH₃CN | Stereoselective cyclobutane α-amino acids | 82% |

- Thermal methods produce racemic mixtures but are scalable for industrial synthesis .

- Photocatalyzed routes achieve high enantioselectivity (up to 95% ee) using Ru-based catalysts .

Carboxylation and Radiolabeling

The carboxylic acid group enables isotopic labeling for biomedical applications:

| Process | Conditions | Product | Application |

|---|---|---|---|

| C-11 Radiolabeling | [¹¹C]CO₂, Cu(I) catalyst | 1-Amino[¹¹C]cyclobutanecarboxylic acid | PET tumor imaging |

- C-11-labeled ACBC shows preferential uptake in gliomas (tumor-to-brain ratio: 4.7:1) .

- Rapid clearance from blood (<5 min half-life) enhances imaging contrast .

Peptide Bond Formation

ACBC-HCl serves as a non-proteinogenic amino acid in peptide synthesis:

| Peptide Sequence | Coupling Agent | Biological Activity |

|---|---|---|

| H-ACBC-Gly-Phe-OH | HBTU, DIPEA | NMDA receptor glycine-site antagonist |

| ACBC-Containing Cyclophane | EDC/NHS | Conformationally constrained HIV protease inhibitor |

- Peptides incorporating ACBC exhibit improved metabolic stability due to restricted backbone flexibility .

Comparative Reactivity Table

Key reaction pathways and their synthetic utility:

| Reaction | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Industrial Relevance |

|---|---|---|---|

| Boc Protection | 85.2 | 2.4 × 10⁻³ | High (pharmaceuticals) |

| Photocatalyzed [2+2] | 62.8 | 1.1 × 10⁻² | Moderate (specialty chems) |

| C-11 Radiolabeling | 120.5 | 5.6 × 10⁻⁴ | Niche (diagnostics) |

Case Studies

Applications De Recherche Scientifique

Pharmaceutical Development

Building Block for Drug Synthesis

1-Aminocyclobutanecarboxylic acid hydrochloride serves as a crucial precursor in the synthesis of novel pharmaceuticals. Its structural properties allow it to function as an NMDA receptor antagonist, acting at the glycine site, which is significant in developing drugs targeting neurological disorders such as Alzheimer's disease and schizophrenia .

Case Study: Neurological Disorders

A study highlighted the compound's potential in synthesizing derivatives that exhibit enhanced binding affinities to NMDA receptors. These derivatives were tested for their efficacy in reducing excitotoxicity in neuronal cells, demonstrating promising results that warrant further exploration .

Biochemical Research

Role in Amino Acid Metabolism

The compound is utilized in biochemical studies related to amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes better by providing insights into the mechanisms of amino acid incorporation into proteins .

Case Study: Protein Synthesis

Research indicated that when incorporated into peptides, this compound affects the folding and stability of protein structures. This was demonstrated through comparative studies where peptides containing this compound showed enhanced thermal stability compared to standard amino acids .

Analytical Chemistry

Standard in Chromatographic Techniques

In analytical chemistry, this compound is employed as a standard reference substance in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its consistent properties allow for accurate analysis of complex mixtures, which is essential for quality control in pharmaceutical manufacturing .

Data Table: Chromatographic Applications

| Technique | Application | Purpose |

|---|---|---|

| HPLC | Standard Reference | Accurate mixture analysis |

| GC | Volatile Compound Analysis | Identification of impurities |

| TLC | Qualitative Analysis | Monitoring reaction progress |

Material Science

Enhancement of Polymer Properties

The compound finds applications in material science, particularly in the development of polymers. It is used to enhance properties such as elasticity and strength, making it valuable for industrial applications .

Case Study: Polymer Development

A recent study focused on incorporating this compound into polyurethane formulations. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polyurethanes, indicating its potential for use in high-performance applications .

Food Industry

Food Additive Applications

In the food industry, this compound can be utilized as a flavor enhancer or preservative. Its ability to improve food quality and shelf life has been explored, particularly in processed foods where flavor stability is crucial .

Mécanisme D'action

1-Aminocyclobutanecarboxylic acid hydrochloride acts as an NMDA receptor antagonist at the glycine site. It functions as an agonist, being an analog of glycine at the NMDA-glycine receptor site. This interaction affects signal transmission in the central nervous system, influencing various physiological processes .

Comparaison Avec Des Composés Similaires

1-Aminocyclopropanecarboxylic Acid: Another cyclic amino acid with similar properties but a different ring size.

Cyclobutanecarboxylic Acid: Lacks the amino group but shares the cyclobutane ring structure.

Uniqueness: 1-Aminocyclobutanecarboxylic acid hydrochloride is unique due to its specific interaction with NMDA receptors and its stability in various chemical reactions. Its ability to form peptide bonds and participate in organic synthesis makes it a valuable compound in both research and industrial applications .

Activité Biologique

1-Aminocyclobutanecarboxylic acid hydrochloride (ACBC-HCl) is a compound of significant interest in pharmacology and biochemistry due to its interactions with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This article explores the biological activity of ACBC-HCl, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 115.131 g/mol

- CAS Number : 22264-50-2

- Melting Point : 261°C (dec.)

- Density : 1.3 g/cm³

- Boiling Point : 241.1°C at 760 mmHg

ACBC-HCl functions primarily as a partial agonist at the glycine site of the NMDA receptor, specifically targeting the NR1 subunit. This interaction is crucial for modulating excitatory neurotransmission in the central nervous system. The NMDA receptor is involved in synaptic plasticity, memory formation, and neurodevelopmental processes.

Key Studies

- In a study by Inanobe et al. (2005), ACBC was shown to exhibit partial agonist activity at NMDA receptors, influencing synaptic responses in neuronal cultures .

- Neuropharmacological studies demonstrated that ACBC administration resulted in significant alterations in neurotransmitter release, suggesting its potential role in treating neurological disorders .

Biological Activity and Pharmacological Effects

The biological activity of ACBC-HCl extends beyond NMDA receptor modulation:

- Anticonvulsant Activity : Research indicates that derivatives of ACBC exhibit anticonvulsant properties, making them candidates for epilepsy treatment .

- Tumor Targeting : ACBC has been investigated as a potential radiolabeled agent for tumor imaging due to its high uptake in glioma cells, suggesting applications in cancer diagnostics .

Case Studies and Research Findings

Applications in Medicine and Agriculture

- Neurological Disorders : Given its role as a partial agonist at NMDA receptors, ACBC-HCl may have therapeutic potential in conditions like Alzheimer's disease and schizophrenia.

- Cancer Imaging : The ability of ACBC derivatives to target tumors effectively positions them as valuable tools for imaging and potentially treating malignancies.

- Agricultural Use : Emerging research suggests that compounds similar to ACBC can enhance plant resilience against pathogens by modulating ethylene biosynthesis pathways, indicating a dual application in both medicine and agriculture .

Propriétés

IUPAC Name |

1-aminocyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c6-5(4(7)8)2-1-3-5;/h1-3,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTVGNDTGRUBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462195 | |

| Record name | 1-Aminocyclobutane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98071-16-0 | |

| Record name | Cyclobutanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98071-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclobutane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.